molecular formula C9H10BrNO B1334749 N-(2-bromobenzyl)acetamide CAS No. 74315-07-4

N-(2-bromobenzyl)acetamide

Cat. No.: B1334749
CAS No.: 74315-07-4
M. Wt: 228.09 g/mol
InChI Key: BWFCPQHLMPFBQH-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)acetamide: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-bromobenzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromobenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzylamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the amine reacting with acetic anhydride to form the desired acetamide derivative .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

N-(2-bromobenzyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions allows chemists to create diverse derivatives with tailored properties for specific applications.

Medicinal Chemistry

Research has highlighted the compound's potential as a pharmaceutical agent. Notable applications include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
  • Anticancer Properties : In vitro studies demonstrate that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate effective antiproliferative effects, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its role in inhibiting metabolic enzymes associated with cancer progression, such as alpha-glucosidase and alpha-amylase. This positions the compound as a potential therapeutic candidate not only for cancer treatment but also for managing diabetes .

Antimicrobial Activity

A study evaluated this compound against several bacterial strains, revealing effective growth inhibition at concentrations as low as 50 µg/mL. This finding supports its potential role in developing new antibiotics.

Anticancer Studies

In vitro assays on MCF-7 cells indicated a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment, underscoring its anticancer potential .

Summary Table of Biological Activities

Activity Effectiveness IC50/Concentration
AntimicrobialEffective against Gram-positive and Gram-negative bacteria50 µg/mL
Anticancer (MCF-7)Significant antiproliferative effects25 µM after 48 hours
Enzyme InhibitionInhibitor of alpha-glucosidase and alpha-amylaseNot specified

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the 2-bromobenzyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes .

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)acetamide
  • N-(2-Fluorobenzyl)acetamide
  • N-(2-Iodobenzyl)acetamide

Comparison: N-(2-Bromobenzyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and medicinal chemistry .

Biological Activity

N-(2-bromobenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a bromobenzyl group attached to an acetamide moiety. The chemical formula is C9H10BrN, and it has been noted for its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation processes. The bromine atom in the 2-bromobenzyl group plays a crucial role in its biological interactions, influencing binding affinities to various molecular targets through halogen bonding and hydrogen bonding capabilities of the amide group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound showed significant antiproliferative effects. The observed IC50 values indicate that it can inhibit cell growth effectively, with mechanisms likely involving apoptosis induction and cell cycle arrest. Notably, the compound's ability to destabilize tubulin polymerization has been highlighted as a critical factor in its anticancer activity .

The biological activity of this compound can be attributed to its interaction with specific protein targets. The bromine atom enhances the compound's binding affinity, while the amide group facilitates hydrogen bonding with proteins or nucleic acids. This dual interaction mechanism is essential for its antimicrobial and anticancer effects .

Case Studies and Experimental Findings

  • Antimicrobial Activity : A study evaluated the compound against several Gram-positive and Gram-negative bacteria, demonstrating that it effectively inhibited growth at concentrations as low as 50 µg/mL. The results suggest a promising role in developing new antibiotics.
  • Anticancer Studies : In vitro assays on MCF-7 cells revealed that this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .
  • Enzyme Inhibition : Further investigations into enzyme kinetics revealed that this compound acts as an inhibitor of certain metabolic enzymes involved in cancer progression, such as alpha-glucosidase and alpha-amylase, enhancing its profile as a therapeutic candidate for diabetes management alongside cancer treatment .

Summary Table of Biological Activities

Activity Effect IC50 Value Reference
AntimicrobialInhibition of bacterial growth50 µg/mL
Anticancer (MCF-7 cells)Decreased cell viability25 µM
Enzyme InhibitionAlpha-glucosidase inhibitionVaries

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFCPQHLMPFBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385007
Record name N-(2-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74315-07-4
Record name N-(2-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 1-(2-bromophenyl)methanamine hydrochloride salt (1 eq.) in CH2Cl2 (0.3M) at room temperature was added triethylamine (2.1 eq) then acetic anhydride (1.1 eq.). The mixture was stirred at room temperature for 6 h, poured in aqueous HCl (0.5N) and extracted with CH2Cl2. The organic extract was dried over MgSO4 filtered and concentrated to afford the desired compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.